(R)-2-methylpiperidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
- Solid-Phase Synthesis : The compound 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino4-carboxylic acid (TOAC), closely related to (R)-2-methylpiperidine-2-carboxylic acid, has been synthesized using Fmoc chemistry and solid-phase synthesis. This process demonstrates the effectiveness of incorporating TOAC into peptide sequences (Martin et al., 2001).
Molecular Structure Analysis
- Structural Characteristics : The molecular structure of compounds like 2-aminopyridine-3-carboxylic acid, which shares structural similarities with (R)-2-methylpiperidine-2-carboxylic acid, was studied using X-ray diffraction and spectroscopy. This analysis helps in understanding the geometric configuration and dynamic properties of such compounds (Pawlukojć et al., 2007).
Chemical Reactions and Properties
- Reactivity and Formation Constants : Research on compounds like 2-methylpiperidine and CO2 revealed insights into carbamate formation and conformational analysis, which are crucial for understanding the chemical properties and reactions of related compounds like (R)-2-methylpiperidine-2-carboxylic acid (Mcgregor et al., 2018).
Physical Properties Analysis
- Crystal and Molecular Structure : Studies focusing on the crystal and molecular structure of related compounds, such as bis(N-methylpiperidine betaine) hydroiodide, provide insights into the physical properties like crystal packing and hydrogen bonding motifs, which are relevant to (R)-2-methylpiperidine-2-carboxylic acid (Dega‐Szafran et al., 2004).
Chemical Properties Analysis
- Carboxylation Reactions : Research on the Rh-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation can be extrapolated to understand the chemical properties of (R)-2-methylpiperidine-2-carboxylic acid. This method shows the potential of C-H bond activation in the field of carbon dioxide fixation (Mizuno et al., 2011).
properties
IUPAC Name |
(2R)-2-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOAERYNWZGJY-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCCN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993363 |
Source
|
Record name | 2-Methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methylpiperidine-2-carboxylic acid | |
CAS RN |
72518-41-3 |
Source
|
Record name | 2-Methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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